![molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8](/img/structure/B8776503.png)
2,3-dihydro-1H-pyrrolo[1,2-a]indole
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Description
The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids . It has been found in bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia . Derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]indole have shown potential for the treatment of autoimmune conditions, obesity, and diabetes . They also exhibit anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives involves methods that are applicable to the creation of different types of bonds . The most frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[1,2-a]indole is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole include intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .properties
CAS RN |
1421-19-8 |
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Product Name |
2,3-dihydro-1H-pyrrolo[1,2-a]indole |
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2 |
InChI Key |
RJXOMHFQIVWQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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